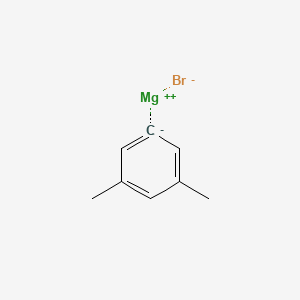

3,5-Dimethylphenylmagnesium bromide

CAS No.: 34696-73-6

Cat. No.: VC3733779

Molecular Formula: C8H9BrMg

Molecular Weight: 209.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34696-73-6 |

|---|---|

| Molecular Formula | C8H9BrMg |

| Molecular Weight | 209.37 g/mol |

| IUPAC Name | magnesium;1,3-dimethylbenzene-5-ide;bromide |

| Standard InChI | InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | UWIBIDGHIMGNRC-UHFFFAOYSA-M |

| SMILES | CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-] |

| Canonical SMILES | CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-] |

Introduction

Physical and Chemical Properties

Structural Characteristics

The structural features of 3,5-dimethylphenylmagnesium bromide are critical to understanding its reactivity. The compound possesses a benzene ring with two methyl substituents at positions 3 and 5, creating a symmetrical arrangement around the phenyl group. The carbon-magnesium bond is highly polarized due to the electronegativity difference between carbon and magnesium, resulting in significant nucleophilic character at the carbon atom. This polarization is fundamental to the compound's reactivity as a nucleophile in various organic transformations.

The spatial arrangement of the molecule, particularly the positioning of the methyl groups, influences steric effects in reactions with electrophiles. These steric considerations can impact the selectivity and efficiency of reactions involving this Grignard reagent, making it particularly useful for specific synthetic applications where other reagents might show poor selectivity.

Physical Properties

3,5-Dimethylphenylmagnesium bromide exhibits distinct physical properties that influence its handling and storage requirements. The compound is typically supplied as a solution in tetrahydrofuran (THF), as it is highly reactive in its pure form. The following table summarizes the key physical properties of this compound:

The compound's low flash point and reactivity with water highlight the need for careful handling and storage under inert conditions to maintain its integrity and reactivity for synthetic applications .

Chemical Reactivity

As a Grignard reagent, 3,5-dimethylphenylmagnesium bromide exhibits high reactivity toward various electrophiles. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic. This reactivity forms the basis for its application in numerous organic transformations.

Key aspects of its chemical reactivity include:

-

Nucleophilic addition to carbonyl compounds, forming alcohols after hydrolysis

-

Substitution reactions, where it can replace halides in organic compounds

-

Participation in coupling reactions, such as Suzuki coupling, to form biaryl compounds

The compound reacts vigorously with water, alcohols, and other protic solvents, leading to the formation of 3,5-dimethylbenzene and magnesium salts. This high reactivity toward proton sources necessitates the use of anhydrous conditions and inert atmospheres during reactions involving this reagent.

Synthesis and Preparation Methods

Laboratory Synthesis

The standard laboratory preparation of 3,5-dimethylphenylmagnesium bromide involves the reaction of 3,5-dimethylbromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This reaction follows the general mechanism for Grignard reagent formation, where the magnesium metal inserts into the carbon-bromine bond.

The reaction requires strict anhydrous conditions and is typically conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction can be represented as:

3,5-Dimethylbromobenzene + Mg (in THF) → 3,5-Dimethylphenylmagnesium bromide

The reaction is usually initiated with a small crystal of iodine or by physical activation of the magnesium surface. Once initiated, the reaction proceeds with the gradual consumption of the magnesium metal, resulting in a solution of the Grignard reagent in THF.

Industrial Production

In industrial settings, the preparation of 3,5-dimethylphenylmagnesium bromide follows similar principles but is optimized for larger scales. The reaction conditions are carefully controlled to ensure higher yields and purity. Automated systems and controlled environments are employed to maintain consistent production quality and to handle the highly reactive nature of the compound safely.

Industrial production typically involves:

-

Preparation of high-purity 3,5-dimethylbromobenzene

-

Reaction with activated magnesium under strictly anhydrous conditions

-

Careful control of temperature and reaction rates

-

Standardization of the resulting solution to a specific concentration

The industrial production must address challenges related to the exothermic nature of the reaction and the air and moisture sensitivity of the product, requiring specialized equipment and handling procedures.

Applications in Organic Chemistry

Carbon-Carbon Bond Formation

One of the primary applications of 3,5-dimethylphenylmagnesium bromide is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. As a Grignard reagent, it acts as a carbon nucleophile that can attack electrophilic carbon centers, such as those in carbonyl compounds.

The reaction with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively:

-

With aldehydes: forms secondary alcohols after hydrolysis

-

With ketones: forms tertiary alcohols after hydrolysis

-

With esters: forms tertiary alcohols with ketone intermediates

These reactions proceed through nucleophilic addition mechanisms and are valuable for constructing complex carbon frameworks in synthetic organic chemistry.

Synthesis of Complex Molecules

3,5-Dimethylphenylmagnesium bromide serves as an important intermediate in the synthesis of complex organic molecules, particularly those containing the 3,5-dimethylphenyl moiety. Its specific substitution pattern on the phenyl ring influences the reactivity and selectivity in chemical reactions, making it particularly useful in synthesizing compounds that require precise structural features.

Applications in complex molecule synthesis include:

-

Preparation of diarylborinic acids, which can undergo further transformations

-

Synthesis of pharmaceutically relevant compounds containing the 3,5-dimethylphenyl group

-

Introduction of the 3,5-dimethylphenyl moiety into natural product analogs

-

Development of materials with specific electronic or optical properties

The controlled reactivity of this Grignard reagent allows for selective transformations at specific positions in complex molecular frameworks.

Role in Coupling Reactions

3,5-Dimethylphenylmagnesium bromide plays a significant role in various coupling reactions, particularly in the synthesis of biaryl compounds. It can be used to synthesize terphenyls by reacting with biphenylsulfonates in the presence of catalysts like dppfNiCl2.

In Suzuki coupling reactions, the reagent can be transformed into boronic acids or esters, which then undergo palladium-catalyzed coupling with aryl halides to form biaryl compounds. This application is particularly valuable in the synthesis of:

-

Pharmaceutical intermediates containing biaryl motifs

-

Materials for electronic applications

-

Ligands for catalysis

-

Structural components in polymer chemistry

The specific substitution pattern of the 3,5-dimethylphenyl group can impart unique properties to the resulting biaryl compounds, making this reagent valuable for targeted synthesis of structurally defined materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume